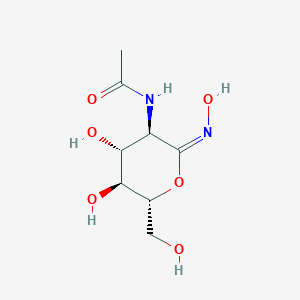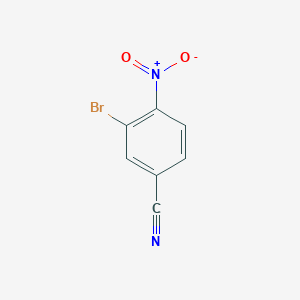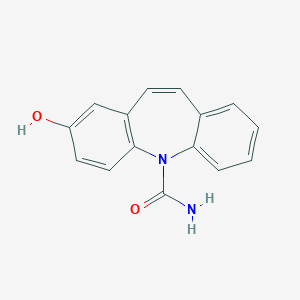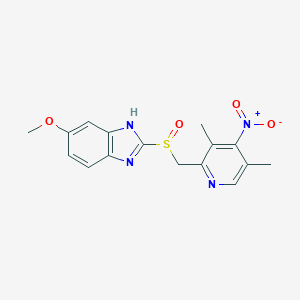
5-羟基戊酸
描述
Synthesis Analysis
The synthesis of compounds related to 5-hydroxyvalproic acid often involves innovative methodologies that aim for efficiency and environmental friendliness. For instance, the hydrotalcite-supported gold nanoparticle catalyzed oxidation of 5-hydroxymethylfurfural into 2,5-furandicarboxylic acid demonstrates a green synthesis approach under atmospheric oxygen pressure without the need for additional bases (Gupta et al., 2011). This method reflects the broader interest in developing sustainable synthesis routes for various compounds.
Molecular Structure Analysis
Investigations into the molecular structure of 5-hydroxyvalproic acid derivatives reveal the complexity and diversity of these compounds. Studies such as the metal-dependent structural variations based on mixed ligands of 5-hydroxy isophthalic acid and 1,3-bis(imidazol-1-ylmethyl)benzene show how different metals influence the coordination polymers' structure, highlighting the intricate interplay between molecular structure and chemical functionality (Zhang et al., 2016).
Chemical Reactions and Properties
The chemical properties of 5-hydroxyvalproic acid and related compounds, such as 5-hydroxymethylfurfural, have been extensively studied. The aerobic oxidation of 5-hydroxymethyl-2-furfural into 2,5-furandicarboxylic acid with gold nanoparticle catalysts, for example, demonstrates the reactive versatility and potential application of these compounds in producing valuable chemical building blocks from biomass (Casanova et al., 2009).
Physical Properties Analysis
The physical properties of 5-hydroxyvalproic acid derivatives, such as solubility, melting point, and crystalline structure, are crucial for understanding their behavior in different environments and applications. However, detailed studies specifically addressing the physical properties of 5-hydroxyvalproic acid were not identified in the search, suggesting a gap in the literature that future research could address.
Chemical Properties Analysis
The chemical properties of compounds related to 5-hydroxyvalproic acid, including reactivity, stability, and interactions with other chemical entities, form the basis for their potential applications in various fields. For example, the study on the synthesis of 5-hydroxysedamine using hydroformylation outlines a novel approach to establishing aminoalcohol structures, demonstrating the innovative strategies employed in exploring the chemical properties of these compounds (Bates et al., 2014).
科学研究应用
药理学和神经科学:
- 与5-羟基戊酸相关的丙戊酸,增加了海马中的5-羟色胺水平,可能调解其抗惊厥作用(Whitton & Fowler, 1991)。
- 丙戊酸在长时间治疗后会降低线粒体DNA中的5-羟甲基胞嘧啶含量,这可能会影响该药物的治疗和不良反应(Chen, Dzitoyeva, & Manev, 2012)。
- 与5-羟基戊酸类似的5-羟基正缬氨酸,当在人工饲料中积累到相似的浓度时,会抑制玉米叶蚜的繁殖(Yan et al., 2014)。
- 丙戊酸盐治疗会增加琥珀半醛脱氢酶缺乏症患者的尿液4-羟基丁酸盐水平,其中4-羟基戊酸盐和5-羟基戊酸盐促成了这种增加(Shinka et al., 2003)。
环境与材料科学:
- 与5-羟基戊酸结构相关的5-羟色胺,有效保护钢表面免受油井处理液中的酸腐蚀,表明在防腐中具有潜在应用(Ituen, Akaranta, & James, 2016)。
- 使用细菌分离株B. cepacia H-2对藻类生物质进行热酸水解,可有效将5-羟甲基糠醛转化为2,5-呋喃二甲酸,这是一种很有前途的生物质平台分子(Yang & Huang, 2016)。
生化研究:
- 脑脊液5-HIAA可以有效检测非人类灵长类动物中MDMA造成的中央血清素能损伤,表明其在检测人类神经元损伤中的潜在用途(Ricaurte et al., 1988)。
- 脑脊液和兔脑中5-HIAA之间的关系表明,脑脊液中的5-HIAA可能作为中央5-HT代谢的可靠指标(Bowers, 1970)。
- 丙戊酸在人胎组织中的羟基化表明它是一种直接作用的致畸剂,没有明显的胚胎毒性(Rettie et al., 1986)。
作用机制
Target of Action
5-Hydroxyvalproic acid, also known as 5-Hydroxy-2-propylpentanoic acid, is a metabolite of valproic acid . It is known to catalyze an early step in the biosynthesis of tetrapyrroles . It binds two molecules of 5-aminolevulinate per subunit, each at a distinct site, and catalyzes their condensation to form porphobilinogen .
Mode of Action
It is known to affect several pathways which may contribute to its action . These proposed mechanisms include affecting GABA levels, blocking voltage-gated sodium channels, inhibiting histone deacetylases, and increasing LEF1 .
Biochemical Pathways
5-Hydroxyvalproic acid plays a role in the biosynthesis of tetrapyrroles . This process is crucial for the production of heme, a component of hemoglobin, which is essential for oxygen transport in the body. By catalyzing the condensation of 5-aminolevulinate to form porphobilinogen, 5-Hydroxyvalproic acid contributes to the early steps of this important biochemical pathway .
Pharmacokinetics
Valproic acid, from which 5-hydroxyvalproic acid is derived, is known to have rapid absorption and a protein binding of 80–90% . It is metabolized in the liver, with over 40% undergoing mitochondrial β-oxidation . The elimination half-life of valproic acid ranges from 9–16 hours
Result of Action
Its parent compound, valproic acid, is known to have anticonvulsant effects . It has been investigated for neuroprotective, anti-manic, and anti-migraine effects . It is currently a compound of interest in the field of oncology for its anti-proliferative effects .
属性
IUPAC Name |
5-hydroxy-2-propylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-2-4-7(8(10)11)5-3-6-9/h7,9H,2-6H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIWBCJXKYKOLJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCCO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90968428 | |
| Record name | 5-Hydroxy-2-propylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90968428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxyvalproic acid | |
CAS RN |
53660-23-4 | |
| Record name | 5-Hydroxyvalproic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53660-23-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Hydroxyvalproate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053660234 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Hydroxy-2-propylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90968428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 53660-23-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-Hydroxyvalproic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013898 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 5-Hydroxy-2-propylpentanoic acid in the metabolism of valproic acid?
A1: 5-Hydroxy-2-propylpentanoic acid, also known as 5-hydroxyvalproic acid, is a minor metabolite of the antiepileptic drug valproic acid (VPA). [, ] It is formed through the cytochrome P450-mediated hydroxylation of VPA. [] While not as potent as the toxic metabolite 2,4-diene-VPA, research suggests that inhibiting the formation of 5-hydroxyvalproic acid, along with other oxidative metabolites of VPA, does not significantly alter the overall toxicity of VPA in rat hepatocytes. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(6R,7R)-Benzhydryl 3-(chloromethyl)-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B21998.png)
![4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-yl hydrogen sulfate](/img/structure/B22004.png)






![[6-(4-Nitrophenoxy)-6-oxohexyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B22023.png)

